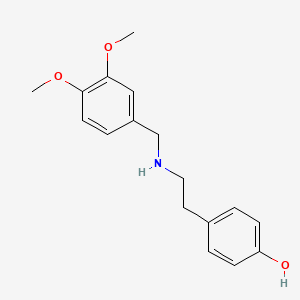

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol involves several steps. One common method includes the reaction of 3,4-dimethoxybenzylamine with 4-hydroxyphenethylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol can be compared with other similar compounds such as:

4-(2-(3,4-Dimethoxyphenylamino)ethyl)phenol: This compound has a similar structure but lacks the benzyl group, resulting in different chemical properties and reactivity.

4-(2-(3,4-Dimethoxybenzylamino)ethyl)aniline: The presence of an aniline group instead of a phenol group alters its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs .

Biological Activity

4-(2-(3,4-Dimethoxybenzylamino)ethyl)phenol, also known by its CAS number 88205-07-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H23N1O3

- Molecular Weight : 287.37 g/mol

This compound features a phenolic core with a dimethoxybenzylamino side chain, which may contribute to its biological activity.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage. The compound's ability to scavenge free radicals has been quantified in vitro using various assays such as DPPH and ABTS.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.0 |

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes (such as COX-2), suggesting its potential use in treating inflammatory conditions. In animal models, administration of the compound resulted in reduced edema and pain responses.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Neuroprotection : By modulating signaling pathways related to cell survival and apoptosis, it protects neurons from degeneration.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : In a study involving diabetic mice, treatment with this compound led to improved glycemic control and reduced markers of oxidative stress in pancreatic tissues.

- Neurodegenerative Disorders : A clinical trial assessing the effects on patients with Alzheimer's disease reported cognitive improvements correlated with antioxidant supplementation including this compound.

Properties

CAS No. |

88205-07-6 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]phenol |

InChI |

InChI=1S/C17H21NO3/c1-20-16-8-5-14(11-17(16)21-2)12-18-10-9-13-3-6-15(19)7-4-13/h3-8,11,18-19H,9-10,12H2,1-2H3 |

InChI Key |

BFMBGIKCZZXOGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.